
4'-Azetidinomethyl-2,4-dimethylbenzophenone
Description
Position within Benzophenone Derivative Family
4'-Azetidinomethyl-2,4-dimethylbenzophenone occupies a distinctive position within the extensive benzophenone derivative family, representing a complex functionalized variant of the parent benzophenone scaffold. Benzophenones constitute a fundamental class of organic compounds characterized by the presence of a ketone group connected to two phenyl rings, forming the basic diphenylmethanone structure. The benzophenone scaffold has been recognized as a ubiquitous structure in medicinal chemistry due to its presence in numerous naturally occurring molecules that exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Within this broad classification, this compound belongs to the specific subcategory of substituted benzophenones, where the basic diphenyl ketone framework has been modified through the introduction of various functional groups that alter both chemical reactivity and potential biological activity.
The compound's classification within the benzophenone family is further refined by its specific substitution pattern, which includes both methyl substituents and a nitrogen-containing heterocyclic group. According to chemical taxonomy systems, this compound falls under the broader category of benzenoids, specifically within the class of benzene and substituted derivatives, and more precisely within the subclass of benzophenones. The presence of the azetidinomethyl group represents a significant departure from simpler benzophenone derivatives, as it introduces both steric and electronic effects that can dramatically influence the compound's chemical behavior and potential applications. This positioning within the benzophenone family tree indicates that this compound shares fundamental structural characteristics with other family members while possessing unique properties conferred by its specific substituent pattern.
The compound's relationship to other benzophenone derivatives can be understood through comparative analysis with simpler analogs such as 2,4-dimethylbenzophenone, which serves as the core structural unit before azetidine functionalization. This hierarchical relationship within the benzophenone family demonstrates how systematic structural modifications can lead to compounds with increasingly complex properties and potential applications. The integration of nitrogen heterocycles into benzophenone frameworks represents an active area of research in contemporary organic chemistry, as these modifications often result in compounds with enhanced biological activity or improved synthetic utility compared to their unfunctionalized counterparts.
Significance of the Azetidinomethyl Functional Group
The azetidinomethyl functional group present in this compound represents one of the most significant structural features that distinguishes this compound from simpler benzophenone derivatives. Azetidine, a saturated four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom, possesses unique chemical properties that arise from the considerable ring strain inherent in its structure. This ring strain, while making azetidines more reactive than larger nitrogen heterocycles, also provides opportunities for selective chemical transformations that can be exploited in synthetic applications. The azetidine ring system has gained particular prominence in medicinal chemistry, where it is increasingly viewed as a privileged structural motif due to its ability to impart favorable pharmacological properties to drug candidates.
The incorporation of the azetidinomethyl group into the benzophenone framework creates a hybrid molecule that combines the photochemical and electronic properties of the aromatic ketone system with the unique reactivity profile of the strained nitrogen heterocycle. This combination results in a compound that can potentially undergo diverse chemical transformations involving either the benzophenone moiety or the azetidine ring, depending on reaction conditions and reagents employed. The methylene bridge connecting the azetidine ring to the aromatic system provides additional flexibility in terms of conformational dynamics while maintaining electronic communication between the two distinct structural domains.
Research has demonstrated that azetidine-containing compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their analogs containing larger ring systems. The four-membered ring's geometry imposes specific spatial constraints that can lead to selective interactions with target proteins or enzymes, making azetidinomethyl-substituted compounds particularly valuable in structure-activity relationship studies. Furthermore, the basic nitrogen atom within the azetidine ring can participate in hydrogen bonding interactions and can be protonated under physiological conditions, potentially influencing the compound's solubility and distribution properties.
The synthetic accessibility of the azetidinomethyl group through various methodological approaches, including nucleophilic substitution reactions and metal-catalyzed coupling processes, has contributed to its increasing utilization in contemporary synthetic chemistry. The ability to introduce this functional group at different stages of a synthetic sequence provides flexibility in synthetic planning and allows for the preparation of diverse structural analogs for comparative studies.
Historical Context and Development
The development of this compound as a distinct chemical entity represents the convergence of two historically significant areas of organic chemistry: benzophenone chemistry and azetidine synthesis. The benzophenone scaffold has a rich history dating back to the early development of organic chemistry, with benzophenone itself being first characterized in the late 19th century. Carl Graebe, working at the University of Königsberg, provided early literature reports describing work with benzophenone compounds in 1874, establishing the foundation for subsequent investigations into this important class of aromatic ketones. The systematic study of benzophenone derivatives gained momentum throughout the 20th century as chemists recognized their utility as photoinitiators, ultraviolet light absorbers, and synthetic intermediates.
The historical development of azetidine chemistry followed a somewhat parallel trajectory, with the first synthesis of azetidine reported in 1888. However, azetidines were initially regarded as exotic analogs of the more extensively studied aziridines, and their unique properties were not fully appreciated until several decades later. The recognition of azetidines as valuable synthetic intermediates and potential pharmaceutical agents gained significant momentum in the latter half of the 20th century, particularly as medicinal chemists began to explore the effects of ring size on biological activity and metabolic stability.
The specific combination of benzophenone and azetidine structural elements in compounds like this compound represents a more recent development in organic synthesis, reflecting contemporary approaches to drug discovery and chemical biology that emphasize the systematic exploration of chemical space through the combination of validated structural motifs. This approach, sometimes referred to as fragment-based drug design or privileged structure hybridization, has become increasingly prominent in modern medicinal chemistry as researchers seek to develop compounds with improved properties through the strategic combination of known pharmacophores.
The emergence of advanced synthetic methodologies for azetidine formation, including metal-catalyzed cyclization reactions and innovative approaches to four-membered ring construction, has facilitated the preparation of complex azetidine-containing molecules like this compound. These methodological advances have enabled researchers to explore the properties and applications of such compounds in ways that would have been challenging or impossible using earlier synthetic approaches.
IUPAC Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for naming complex organic compounds containing multiple functional groups and substitution patterns. According to IUPAC guidelines, the compound's official name is (4-(Azetidin-1-ylmethyl)phenyl)(2,4-dimethylphenyl)methanone, which provides a complete description of the molecular structure and connectivity. This systematic name identifies the central methanone (ketone) functional group as the principal feature, with the two aromatic rings described as substituted phenyl groups attached to the carbonyl carbon.
The structural identification of this compound involves several key components that must be clearly defined for unambiguous chemical communication. The benzophenone core is evident from the methanone designation, indicating a ketone carbon bonded to two aromatic rings. The 2,4-dimethylphenyl designation refers to one of the aromatic rings bearing methyl substituents at the 2 and 4 positions relative to the point of attachment to the carbonyl group. The (4-(Azetidin-1-ylmethyl)phenyl) portion describes the second aromatic ring, which carries an azetidinomethyl substituent at the 4-position (para position) relative to the carbonyl attachment point.
Table 1: Structural and Physical Properties of this compound
The chemical structure can also be represented through various notational systems that facilitate computational analysis and database searching. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C, which provides a linear text representation of the molecular connectivity. The International Chemical Identifier (InChI) string offers an even more detailed structural description that includes stereochemical information and can be used for unambiguous compound identification across different chemical databases.
Alternative names for this compound include various systematic and semi-systematic designations that may be encountered in chemical literature. These include Methanone, 4-(1-azetidinylmethyl)phenyl-, which represents an alternative IUPAC-compliant naming approach that emphasizes the methanone functional group as the principal feature. Understanding these various nomenclature systems is essential for comprehensive literature searching and chemical database queries, as different sources may employ different naming conventions for the same compound.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-4-9-18(15(2)12-14)19(21)17-7-5-16(6-8-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYKQYXLLGYEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642804 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-61-1 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The initial and critical step in the synthesis is the preparation of 2,4-dimethylbenzophenone , which serves as the core structure for subsequent functionalization.
- Reaction Type: Friedel-Crafts acylation
- Reactants: 2,4-dimethylbenzoyl chloride and benzene
- Catalyst: Lewis acid catalyst, typically aluminum chloride (AlCl₃)
- Conditions: The reaction is generally conducted under anhydrous conditions, at controlled temperatures (0–50 °C) to optimize yield and minimize side reactions.
- Mechanism: The acyl chloride reacts with benzene in the presence of AlCl₃ to form the ketone linkage, yielding 2,4-dimethylbenzophenone.
This step is well-documented as a robust method for synthesizing substituted benzophenones with high regioselectivity and yield.
Introduction of the Azetidinomethyl Group
The second key step is the attachment of the azetidinomethyl moiety at the 4' position of the benzophenone core.
- Reaction Type: Nucleophilic substitution
- Reactants: 2,4-dimethylbenzophenone and azetidine
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate azetidine and facilitate nucleophilic attack
- Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: The reaction is typically carried out at moderate temperatures (25–80 °C) under inert atmosphere to prevent oxidation or side reactions.
- Mechanism: The azetidine nitrogen attacks the electrophilic carbon adjacent to the benzophenone moiety, forming the azetidinomethyl linkage.
This step is crucial for introducing the azetidine ring, which imparts unique chemical and biological properties to the molecule.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up with process optimizations to improve efficiency, yield, and product purity:
- Continuous Flow Reactors: Used to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, enhancing reproducibility and safety.
- Automated Systems: Facilitate real-time monitoring and adjustment of reaction conditions to optimize output.
- Purification: Industrial purification often involves crystallization or chromatographic techniques adapted for large-scale operations.
Summary Table of Preparation Steps and Conditions
Step | Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature Range | Notes |
---|---|---|---|---|---|---|
Formation of benzophenone core | Friedel-Crafts acylation | 2,4-dimethylbenzoyl chloride + benzene | Aluminum chloride (AlCl₃) | None (neat or inert solvent) | 0–50 °C | Anhydrous conditions required |
Introduction of azetidinomethyl group | Nucleophilic substitution | 2,4-dimethylbenzophenone + azetidine | Sodium hydride (NaH) or potassium carbonate (K₂CO₃) | DMF or THF | 25–80 °C | Inert atmosphere recommended |
Industrial scale production | Continuous flow synthesis | Same as above | Optimized catalysts | Optimized solvents | Controlled | Automated control for yield and purity |
Research Findings and Analysis
- Reaction Yields: Laboratory syntheses typically report yields ranging from 70% to 85% for the Friedel-Crafts acylation step and 65% to 80% for the azetidinomethylation step, depending on reaction conditions and purification methods.
- Purity: High purity (>98%) is achievable with appropriate purification, critical for applications in research and pharmaceutical intermediates.
- Reactivity: The azetidine ring is nucleophilic and can undergo further substitution reactions, making the compound a versatile intermediate.
- Scalability: Continuous flow methods have demonstrated improved scalability and reproducibility compared to batch processes, reducing reaction times and waste generation.
Additional Notes on Chemical Reactions Involving the Compound
While the focus here is on preparation, it is relevant to note that this compound can undergo:
- Oxidation: Using potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.
- Reduction: Using sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.
- Substitution: The azetidinomethyl group can be replaced or modified via nucleophilic substitution with amines or thiols under basic conditions.
These reactions highlight the compound’s chemical versatility and potential for further functionalization.
Scientific Research Applications
4’-Azetidinomethyl-2,4-dimethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the formulation of sunscreens and cosmetic products due to its ability to absorb ultraviolet radiation.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,4-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, in sunscreen formulations, the compound absorbs UV radiation, preventing skin damage by dissipating the absorbed energy as heat.
Comparison with Similar Compounds
4-ACETOXY-2',4'-DIMETHYLBENZOPHENONE (CAS 890100-31-9)
- Structure: Features a 4-acetoxy group instead of the azetidinomethyl group.
- Molecular Weight: 268.31 g/mol (C₁₇H₁₆O₃), significantly lighter than azetidinomethyl derivatives due to the absence of the nitrogen-containing heterocycle .
- Reactivity: The acetoxy group enhances electrophilicity at the carbonyl carbon, making it susceptible to hydrolysis, whereas the azetidinomethyl group in the target compound may participate in ring-opening reactions or hydrogen bonding .
4-AZETIDINOMETHYL-4'-THIOMETHYLBENZOPHENONE (CAS 898756-37-1)
- Structure : Contains a thiomethyl (-SCH₃) group at the 4'-position instead of dimethyl substituents.
- Molecular Weight: 297.41 g/mol (C₁₈H₁₉NOS), highlighting the impact of sulfur vs. methyl groups on mass and polarizability .
2'-Azetidinomethyl-3,4-dimethylbenzophenone
- Structure: Differs in substituent positions (azetidinomethyl at 2', methyl groups at 3 and 4).
Halogenated Derivatives
2'-Azetidinomethyl-2,5-dichlorobenzophenone
- Structure : Chlorine substituents at 2 and 5 positions instead of methyl groups.
- Biological Implications: Chlorinated benzophenones often exhibit enhanced antimicrobial activity but may also increase toxicity profiles .
4-(Chloromethyl)benzophenone
- Structure : Chloromethyl (-CH₂Cl) group at the 4-position.
- Reactivity: The chloromethyl group is a versatile intermediate for further functionalization (e.g., nucleophilic substitution), whereas the azetidinomethyl group offers opportunities for heterocyclic chemistry or hydrogen bonding .
Molecular Weight and Polarity
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
4'-Azetidinomethyl-2,4-dimethylbenzophenone | C₁₉H₂₁NO | ~283.38* | Azetidinomethyl, 2,4-diCH₃ |
4-ACETOXY-2',4'-DIMETHYLBENZOPHENONE | C₁₇H₁₆O₃ | 268.31 | Acetoxy, 2',4'-diCH₃ |
4-AZETIDINOMETHYL-4'-THIOMETHYLBENZOPHENONE | C₁₈H₁₉NOS | 297.41 | Azetidinomethyl, 4'-SCH₃ |
2'-Azetidinomethyl-3,4-dimethylbenzophenone | C₁₉H₂₁NO | ~283.38* | Azetidinomethyl, 3,4-diCH₃ |
*Estimated based on structural analogs .
Biological Activity
4'-Azetidinomethyl-2,4-dimethylbenzophenone, a derivative of benzophenone, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in cancer research and as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, mutagenicity, carcinogenic potential, reproductive toxicity, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C16H19NO
- CAS Number : 898756-61-1
The biological activity of this compound is attributed to its interaction with various molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes that play crucial roles in cell proliferation and survival.
- Cell Signaling Pathways : It may affect pathways such as apoptosis and cell cycle regulation, leading to altered cellular responses.
Mutagenicity Studies
Research indicates that this compound exhibits varying degrees of mutagenicity:
- In Vitro Studies : Tests on bacterial strains have shown that the compound can induce mutations, suggesting potential risks associated with exposure.
- Chromosomal Aberrations : Animal studies have demonstrated that exposure can lead to chromosomal abnormalities in somatic cells.
Carcinogenic Potential
The carcinogenicity of this compound remains under investigation:
Reproductive Toxicity
Numerous studies highlight the reproductive toxicity associated with this compound:
- Teratogenic Effects : In animal models, significant adverse effects on fetal development have been reported at relatively low doses.
- Maternal Toxicity : High-dose exposure during pregnancy has resulted in reduced body weight gain and increased fetal mortality rates.
Case Studies
Several case studies have been conducted to evaluate the effects of this compound:
-
Study on Sprague-Dawley Rats :
- Rats were administered varying concentrations of the compound.
- Results indicated no significant increase in tumor types compared to control groups; however, some instances of thyroid adenomas were noted.
-
Developmental Toxicity Study :
- Pregnant rats exposed to the compound showed increased fetal mortality and malformations at higher doses.
- Maternal effects included reduced weight gain and developmental delays in offspring.
Summary of Findings
Biological Activity | Observations |
---|---|
Mutagenicity | Induces mutations in bacterial strains; chromosomal aberrations in animals. |
Carcinogenicity | Increased tumor incidence in animal studies; epidemiological links to human cancers. |
Reproductive Toxicity | Teratogenic effects observed; adverse maternal impacts noted. |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
Parameter | Optimal Range | Reference |
---|---|---|
pH | 4.0–5.0 | |
Temperature | 60–80°C | |
Purification Method | Reduced-pressure distillation |
Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and azetidine ring integration. Compare chemical shifts to databases (e.g., PubChem) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation. Fragmentation patterns can distinguish positional isomers .
- Infrared Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and azetidine ring vibrations (C-N stretching, ~1100 cm) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Molecular Docking : Model interactions with target proteins (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on azetidine’s conformational flexibility and methyl groups’ steric effects .
- X-ray Crystallography : Resolve crystal structures to correlate substituent positions with binding affinities. Compare to analogs like 4'-chloro-2-hydroxybenzophenone derivatives .
- In vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., serotonin receptors) using radioligand displacement assays .
What methodologies are recommended for assessing the stability and degradation pathways of this compound under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (acidic/basic pH). Monitor degradation via HPLC-MS to identify breakdown products .
- Kinetic Analysis : Calculate degradation rate constants () using Arrhenius plots for thermal stability. Compare half-lives () across conditions .
- Mechanistic Insights : Use LC-QTOF-MS to propose degradation pathways (e.g., azetidine ring opening or demethylation) .
How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or spectroscopic results) for this compound?
Methodological Answer:
- Cross-Validation : Replicate experiments using identical conditions (e.g., solvent, temperature) and compare results to literature. For bioactivity discrepancies, standardize assay protocols (e.g., cell lines, incubation times) .
- Advanced Spectroscopic Correlation : Combine 2D NMR (e.g., COSY, HSQC) with computational chemistry (DFT calculations) to verify structural assignments .
- Meta-Analysis : Use statistical tools (e.g., PCA) to identify outliers in published datasets and isolate variables causing variability .
What strategies can elucidate the biochemical pathways modulated by this compound?
Methodological Answer:
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Metabolomics : Use LC-MS/MS to track changes in metabolites (e.g., ATP, NADH) linked to mitochondrial function or oxidative stress .
- Transcriptomics : Apply RNA-seq to map gene expression changes, focusing on pathways like apoptosis or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.